Central Nervous System Multiparameter Optimization (CNS MPO) Score Advantage Over the 2-Chlorophenyl Analog (CAS 1021099-83-1)
The target compound achieves a more favorable alignment with the CNS MPO desirability criteria compared to the 2-chlorophenyl analog. The target compound's topological polar surface area (TPSA) of 87.9 Ų falls within the optimal CNS range (<90 Ų), its computed XLogP3 of 2.4 is below the preferred CNS ceiling of 3, and its hydrogen bond acceptor (HBA) count of 7 is at the acceptable upper limit for brain penetration [1]. In contrast, the 2-chlorophenyl analog (CAS 1021099-83-1) has a higher XLogP3 (estimated ~2.7–3.0) due to the chlorine atom, which adds lipophilicity while only marginally increasing TPSA, thereby shifting the molecule further from the CNS drug-like sweet spot .
| Evidence Dimension | Physicochemical alignment with CNS MPO desirability criteria (TPSA, XLogP3, HBA count) |
|---|---|
| Target Compound Data | TPSA = 87.9 Ų; XLogP3 = 2.4; HBA count = 7 (computed from SMILES) |
| Comparator Or Baseline | 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021099-83-1): estimated XLogP3 ≈ 2.7–3.0; TPSA ≈ 79 Ų; HBA count = 6 |
| Quantified Difference | Target compound XLogP3 approximately 0.3–0.6 log units lower; TPSA approximately 8.9 Ų higher (closer to the 90 Ų CNS optimum) |
| Conditions | Computed physicochemical parameters from standardized SMILES-based algorithms; comparison within identical descriptor frameworks |
Why This Matters
For CNS-targeted screening programs, the target compound's lower lipophilicity and higher TPSA predict superior brain penetration and reduced non-specific tissue binding relative to the 2-chlorophenyl analog, making it a more strategic selection for neuroscience-focused HTS campaigns.
- [1] Kuujia Chemical Database. Computed physicochemical properties for CAS 1021031-42-4: TPSA = 87.9 Ų, XLogP3 = 2.4, HBA = 7, MW = 398.48 g/mol. View Source
